Bienvenue dans la boutique en ligne BenchChem!

4-Hydroxy-5-methyl-1H-pyrrol-2(5H)-one

Physicochemical profiling Drug-likeness Medicinal chemistry

4-Hydroxy-5-methyl-1H-pyrrol-2(5H)-one (CAS 89323-91-1), also designated 5-methyltetramic acid, is a small-molecule heterocycle (C₅H₇NO₂, MW 113.11) belonging to the tetramic acid (pyrrolidine-2,4-dione) family. It exists in solution as an equilibrium mixture of the 4-hydroxy-1H-pyrrol-2(5H)-one (enol) tautomer and the 5-methylpyrrolidine-2,4-dione (keto) tautomer, a property central to its hydrogen-bonding capacity, metal-chelation potential, and derivatisation chemistry.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
Cat. No. B14901416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5-methyl-1H-pyrrol-2(5H)-one
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESCC1C(=CC(=O)N1)O
InChIInChI=1S/C5H7NO2/c1-3-4(7)2-5(8)6-3/h2-3,7H,1H3,(H,6,8)
InChIKeyLOWWGZQXIRQEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-5-methyl-1H-pyrrol-2(5H)-one – A Differentiated Tetramic Acid Scaffold for Medicinal Chemistry and Chiral Synthesis Procurement


4-Hydroxy-5-methyl-1H-pyrrol-2(5H)-one (CAS 89323-91-1), also designated 5-methyltetramic acid, is a small-molecule heterocycle (C₅H₇NO₂, MW 113.11) belonging to the tetramic acid (pyrrolidine-2,4-dione) family [1]. It exists in solution as an equilibrium mixture of the 4-hydroxy-1H-pyrrol-2(5H)-one (enol) tautomer and the 5-methylpyrrolidine-2,4-dione (keto) tautomer, a property central to its hydrogen-bonding capacity, metal-chelation potential, and derivatisation chemistry [2]. The single chiral centre at C5 enables procurement of enantiopure (S)-configured material (CAS 960237-50-7, ≥98% ee), which serves as a versatile chiral building block for natural product synthesis and pharmaceutical intermediate elaboration .

Why 4-Hydroxy-5-methyl-1H-pyrrol-2(5H)-one Cannot Be Replaced by a Generic Pyrrolone Analog


The 4-hydroxy-5-methyl substitution pattern on the 1H-pyrrol-2(5H)-one ring simultaneously governs three properties that generic pyrrolones or simpler tetramic acid derivatives do not replicate: (i) a hydrogen-bond donor/acceptor profile (2 HBD, 2 HBA) that dictates solubility and target engagement; (ii) a tautomeric enol⇌keto equilibrium that is absent in 4-alkoxy-blocked analogs and is critical for metal-chelation-dependent biological mechanisms [1]; and (iii) a single, well-defined chiral centre at C5 that enables stereospecific incorporation into complex molecular architectures such as tetracycline antibiotics [2]. Substituting a 4-methoxy analog (CAS 109826-89-3, HBD = 1), a saturated pyrrolidinone (CAS 151004-19-2), or the unsubstituted tetramic acid parent abolishes one or more of these differentiating features, leading to altered physicochemical properties, different reactivity, and loss of chiral synthetic utility.

Quantitative Differentiation Evidence for 4-Hydroxy-5-methyl-1H-pyrrol-2(5H)-one Versus Closest Analogs


Hydrogen-Bond Donor Capacity and Lipophilicity Differentiate 4-Hydroxy from 4-Methoxy Analog

The target compound presents two hydrogen-bond donors (4-OH and N1-H) and a measured LogP of −0.6, whereas the 4-methoxy analog (CAS 109826-89-3) possesses only one HBD (N1-H) and higher predicted lipophilicity [1]. The additional HBD increases aqueous solubility and strengthens polar interactions with biological targets. The experimentally determined LogP of −0.6 for 5-methyltetramic acid indicates a balanced hydrophilic–lipophilic profile suitable for both aqueous formulation and membrane permeability, contrasting with the more lipophilic 4-methoxy analog that lacks the ionisable 4-OH group .

Physicochemical profiling Drug-likeness Medicinal chemistry

Tautomeric Enol–Keto Equilibrium Confers pH-Dependent Metal-Chelation Capability Absent in 4-Alkoxy Analogs

4-Hydroxy-5-methyl-1H-pyrrol-2(5H)-one exists in a dynamic tautomeric equilibrium between the enol (4-hydroxy-pyrrol-2-one) and keto (pyrrolidine-2,4-dione) forms, a property that underpins its metal-chelating ability. The parent tetramic acid has a pKa of 6.4 in water and exists predominantly in the 2,4-diketone form; introduction of a 3-acyl group increases acidity to pKa 3.0–3.5, driving complete enolisation [1]. In contrast, the 4-methoxy analog (CAS 109826-89-3) is irreversibly locked as the enol ether, eliminating the capacity for keto–enol interconversion and the associated metal-binding pharmacophore [2]. The 5-methyl substituent on the target compound further modulates the tautomeric ratio compared to the unsubstituted tetramic acid parent.

Tautomerism Metal chelation Bioinorganic chemistry

Single Chiral Centre at C5 Enables Enantiopure Procurement for Stereospecific Synthesis, Contrasting with Saturated Pyrrolidinone Analogs

4-Hydroxy-5-methyl-1H-pyrrol-2(5H)-one possesses a single stereogenic centre at C5, and the (S)-enantiomer is commercially available at ≥98% purity (CAS 960237-50-7) . This contrasts with the saturated analog 4-hydroxy-5-methylpyrrolidin-2-one (CAS 151004-19-2), which bears two chiral centres (C4 and C5) and requires diastereomer separation, and with 4-methoxy analogs where the planar enol ether eliminates the chiral centre. The (S)-5-methyltetramic acid scaffold has been employed directly as a chiral pool building block for the synthesis of methyl 5-alkyltetramates, key intermediates en route to cytotoxic marine natural products such as belamide A [1]. The commercially available (S)-3-acetyl derivative (CAS 128948-45-8) is specifically documented as a key intermediate in tetracycline-class antibiotic synthesis, where the integrity of the C5 chiral centre is essential for antimicrobial activity [2].

Chiral building block Asymmetric synthesis Enantioselective procurement

3-Acetyl Derivative is a Documented Key Intermediate in Tetracycline Antibiotic Synthesis – A Structural Prerequisite Not Met by 4-Methoxy or Saturated Analogs

(S)-3-Acetyl-4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one (CAS 128948-45-8), the direct 3-acyl derivative of the target compound, is explicitly described as 'Used as a key intermediate in the synthesis of antibiotics, particularly in the production of tetracycline-class drugs. Its chiral structure supports the formation of complex molecular frameworks required for antimicrobial activity' [1]. This specific substitution pattern (3-acetyl, 4-hydroxy, 5-methyl, (S)-configuration) is mandatory for the modular enantioselective synthesis of tetracycline analogs developed by the Myers group at Harvard [2]. Neither the 4-methoxy analog (which lacks the enolizable 4-OH necessary for ring A functionalisation) nor the saturated pyrrolidinone analog (which lacks the α,β-unsaturated lactam electrophilicity) can serve as a replacement in this validated synthetic route. The target compound 4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one is the immediate precursor scaffold from which the 3-acetyl intermediate is prepared by direct C-acylation.

Tetracycline synthesis Antibiotic intermediate Pharmaceutical procurement

Class-Wide Tetramic Acid Bioactivity Profile Supports Prioritisation of the 4-Hydroxy-5-methyl Scaffold for Antibacterial and Anticancer Screening

The tetramic acid (pyrrolidine-2,4-dione) scaffold is a privileged structure in natural product drug discovery, with over 277 characterised members exhibiting antitumor, antibacterial, antifungal, and antiviral activities [1]. 4-Hydroxy-5-methyl-1H-pyrrol-2(5H)-one represents the minimal functionalised tetramic acid core bearing a C5-methyl substituent, which is essential for the chiral recognition observed in biologically active derivatives such as melophlins and belamide A. In the CCK1 receptor antagonist series, 5-hydroxy-5-aryl-pyrrol-2-ones demonstrated nanomolar in vitro CCK1 binding (Ki = 12 nM) and in vivo tumour growth inhibition of 80% at 50 mg/kg p.o. in a chemo-resistant colon cancer xenograft model [2]. While these data pertain to more highly substituted analogs, the 4-hydroxy-5-methyl core is the conserved pharmacophoric element enabling activity; the 4-methoxy or saturated analogs lack the structural features required for CCK receptor antagonism and associated anticancer activity.

Antibacterial activity Anticancer screening Natural product scaffold

Procurement-Relevant Application Scenarios for 4-Hydroxy-5-methyl-1H-pyrrol-2(5H)-one


Chiral Building Block for Enantioselective Total Synthesis of Tetracycline Antibiotics

Procure (S)-4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one (CAS 960237-50-7, ≥98% purity) or its 3-acetyl derivative (CAS 128948-45-8) as the chiral starting material for the Myers modular tetracycline synthesis. The single C5 stereocentre and the enolizable 4-OH group are both structurally mandatory for this validated route; 4-methoxy or saturated analogs cannot substitute [1]. Demand is driven by the need for novel tetracycline analogs to overcome emerging antibiotic resistance.

Scaffold for Medicinal Chemistry Derivatisation Targeting CCK1/FPR1 Receptor Antagonism and Metal-Dependent Enzymes

Use the 4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one core as the starting scaffold for parallel library synthesis of 3-acyl, N-substituted, or 5-aryl derivatives. The enolizable 4-OH group enables bidentate metal coordination (pKa 3.0–6.4) that is mechanistically critical for inhibiting metal-dependent targets, and the tautomeric equilibrium allows pH-dependent modulation of target engagement [1]. The 4-methoxy analog, lacking an ionisable 4-OH (predicted pKa 13.19), is unsuitable for metal-chelating inhibitor design [2].

Physicochemical Reference Standard for Hydrogen-Bond-Donor-Containing Heterocycles in Drug-Design Programs

With a measured LogP of −0.6, two hydrogen-bond donors, zero rotatable bonds, and a molecular weight of 113.11, 4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one occupies a favourable position in fragment-based drug discovery space (MW < 250, LogP < 1, HBD ≤ 3) [1]. Its low conformational flexibility (rotatable bonds = 0) provides a rigid scaffold for structure-based design, whereas the 4-methoxy analog introduces a freely rotating OCH₃ group and higher lipophilicity that may confound SAR interpretation.

Natural Product Core Scaffold for Antibacterial and Anticancer Screening Cascades

Deploy the 5-methyltetramic acid core as the minimal pharmacophoric unit for phenotypic screening against Gram-positive and Gram-negative bacterial panels or cancer cell lines. The tetramic acid class includes over 277 characterised bioactive members with antibacterial (MIC values reported at 1–10 µM for select 3-acyl derivatives) and anticancer activities (CCK1 antagonist series: IC₅₀ in nanomolar range against colon and pancreatic cancer cell lines) [1]. Functionalisation at C3 (acylation) and N1 (alkylation/arylation) of the target compound provides direct access to the bioactive chemical space validated by this compound class [2].

Quote Request

Request a Quote for 4-Hydroxy-5-methyl-1H-pyrrol-2(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.